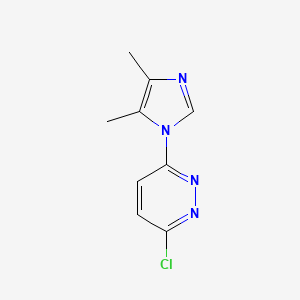

3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine

Description

3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine is a heterocyclic compound that features both pyridazine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and dimethyl substituents on the imidazole ring enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name |

3-chloro-6-(4,5-dimethylimidazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-7(2)14(5-11-6)9-4-3-8(10)12-13-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBIDCXRYXNUFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an amido-nitrile precursor.

Coupling with Pyridazine: The final step involves coupling the chloro-substituted imidazole with a pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted imidazole derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of dihydroimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds with imidazole and pyridazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine showed promising activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action involves the disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Another area of interest is the compound's potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, research on human breast cancer cell lines revealed that this compound inhibited cell proliferation and promoted programmed cell death, suggesting its potential as a lead compound for developing new anticancer drugs.

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its efficacy as a pesticide. Studies have reported that it exhibits insecticidal properties against common agricultural pests such as aphids and whiteflies. The mode of action is believed to involve neurotoxic effects on insects, disrupting their nervous systems and leading to mortality.

Herbicidal Activity

In addition to its insecticidal properties, this compound has been investigated for herbicidal applications. Field trials demonstrated effective control over broadleaf weeds without harming cereal crops, making it a candidate for selective herbicide formulation.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation, making them suitable for high-performance applications in coatings and composites.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Effective against resistant bacterial strains |

| Anticancer properties | Induces apoptosis in breast cancer cell lines | |

| Agricultural Sciences | Pesticidal activity | Neurotoxic effects on aphids and whiteflies |

| Herbicidal activity | Controls broadleaf weeds without harming cereals | |

| Material Science | Polymer modification | Enhanced thermal stability and mechanical strength |

Case Studies

Mechanism of Action

The mechanism of action of 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and dimethyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

3-chloro-1H-imidazole: Lacks the pyridazine ring, making it less versatile in terms of reactivity and applications.

6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine: Lacks the chloro substituent, which may reduce its biological activity.

Uniqueness

3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine is unique due to the combination of chloro and dimethyl substituents on the imidazole ring, coupled with the pyridazine moiety. This unique structure enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and materials science .

Biological Activity

3-Chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological properties of this compound, along with relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,6-dichloropyridazine with 4,5-dimethyl-1H-imidazole. The reaction is generally conducted in a polar aprotic solvent such as dimethylformamide (DMF) under basic conditions (e.g., using potassium carbonate) at elevated temperatures to facilitate the substitution reaction .

The compound features a pyridazine ring substituted with a chlorine atom and an imidazole ring. The presence of these functional groups significantly influences its reactivity and interactions with biological targets.

The biological activity of this compound is linked to its ability to interact with specific enzymes and receptors. The chlorine atom and imidazole ring may enhance binding affinity to biological macromolecules, potentially modulating their activity .

Pharmacological Properties

Research indicates that derivatives of pyridazine and imidazole compounds often exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Several studies have reported that related compounds show significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effective inhibition against various bacterial strains .

- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, as observed in related derivatives that inhibit cyclooxygenase (COX) enzymes. These activities are crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridazine derivatives, including compounds similar to this compound. Results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Study 2: Anti-inflammatory Potential

In another investigation, a series of imidazole-pyridazine derivatives were synthesized and tested for their COX-inhibitory activity. The results indicated that some compounds had IC50 values significantly lower than traditional NSAIDs like diclofenac, suggesting a promising therapeutic profile for inflammatory conditions .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.